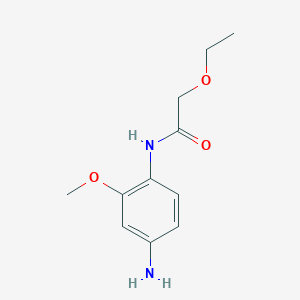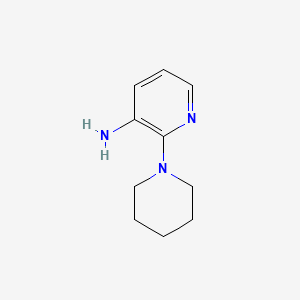
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide, or 5-AMPP, is an organic compound with a variety of applications in scientific research. This compound is primarily used as a reagent or substrate in biochemical and physiological experiments, and has the potential to be used in a variety of future directions.
Wirkmechanismus
5-AMPP works by binding to enzymes, which then catalyze the conversion of the compound into a product. This product then binds to other enzymes, which catalyze the conversion of the product into a second product. This second product is then further converted into other products, which can be used in biochemical and physiological experiments.
Biochemical and Physiological Effects
5-AMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been shown to increase the activity of certain enzymes, such as catechol-O-methyltransferase and choline acetyltransferase. In addition, it has been shown to activate certain receptors, such as the 5-HT2A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-AMPP in laboratory experiments is that it is relatively easy to synthesize. It also has a low cost and can be stored for long periods of time without degrading. However, one of the major limitations of using 5-AMPP is that it can be toxic if used in high concentrations. In addition, it can be difficult to accurately measure the concentration of 5-AMPP in a solution.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 5-AMPP. It could be used to study the effects of drugs on enzymes or receptors in different tissues or cell types. It could also be used to study the effects of different environmental conditions, such as temperature or pH, on enzymes or receptors. In addition, it could be used to study the interactions between different enzymes and substrates, or to study the effects of different drugs on enzymes and receptors. Finally, it could be used to study the effects of different compounds on enzymes or receptors in different tissues or cell types.
Synthesemethoden
5-AMPP is synthesized by a multi-step process beginning with the reaction of 5-Amino-2-methylphenol and 3-methylphenol with a catalytic amount of sulfuric acid. This reaction results in the formation of the intermediate product 5-amino-2-methylphenyl-2-methylphenol. The intermediate product is then reacted with propanoyl chloride in the presence of a base such as sodium carbonate, resulting in the formation of 5-AMPP.
Wissenschaftliche Forschungsanwendungen
5-AMPP is primarily used as a reagent or substrate in biochemical and physiological experiments. It is often used to study the interactions between enzymes and substrates, and to measure the activity of enzymes. It is also used to study the activity of enzymes in different tissues or cell types, and to measure the effects of drugs on enzymes.
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-4-6-15(9-11)21-13(3)17(20)19-16-10-14(18)8-7-12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYILGNHHLWVJFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

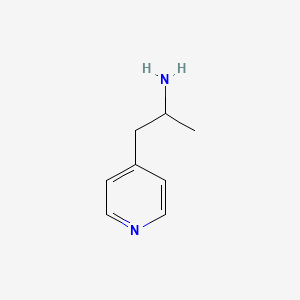
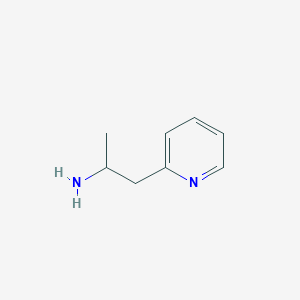
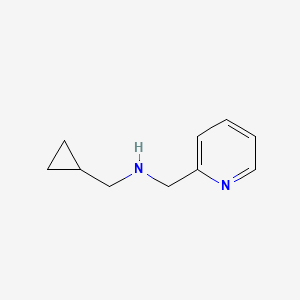
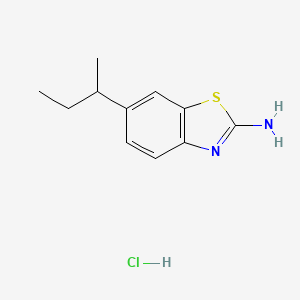


![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)



